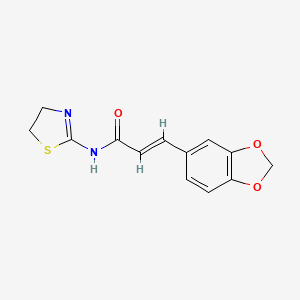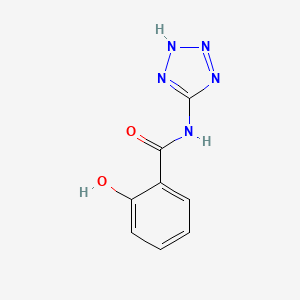![molecular formula C16H23N5OS B5823164 N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as DETA-NONOate, is a nitric oxide donor compound that has been extensively used in scientific research. It is a potent vasodilator and has been shown to have various biochemical and physiological effects.
作用机制
DETA-NONOate releases nitric oxide upon decomposition, which activates soluble guanylate cyclase and increases cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to smooth muscle relaxation and vasodilation. Nitric oxide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
DETA-NONOate has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to promote wound healing and angiogenesis. Additionally, it has been used to study the role of nitric oxide in neurotransmission.
实验室实验的优点和局限性
One of the advantages of using DETA-NONOate in lab experiments is its ability to release nitric oxide in a controlled manner. This allows for the precise modulation of nitric oxide levels, which is important in studying its effects on various biological processes. However, one of the limitations of using DETA-NONOate is its relatively short half-life, which can make it difficult to maintain a consistent level of nitric oxide over an extended period.
未来方向
There are several future directions for the use of DETA-NONOate in scientific research. One area of interest is its potential use in the treatment of cardiovascular disease. It has also been suggested that DETA-NONOate may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the role of nitric oxide in wound healing and angiogenesis.
Conclusion:
DETA-NONOate is a nitric oxide donor compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. Its controlled release of nitric oxide allows for precise modulation of nitric oxide levels, making it an important tool in studying its effects on various biological processes. While there are limitations to its use, there are several future directions for the use of DETA-NONOate in scientific research, including its potential use in the treatment of cardiovascular disease and neurodegenerative diseases.
合成方法
The synthesis of DETA-NONOate involves the reaction of diethylamine with 2-bromoacetophenone to form N,N-diethyl-2-bromoacetamide. This intermediate is then reacted with 5-ethyl-4H-1,2,4-triazole-3-thiol to form the desired product, DETA-NONOate. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
科学研究应用
DETA-NONOate has been extensively used in scientific research as a nitric oxide donor compound. It has been shown to have various biological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It has also been used to study the role of nitric oxide in various physiological processes such as wound healing, angiogenesis, and neurotransmission.
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-4-14-18-16(20-19-14)23-11-15(22)17-12-7-9-13(10-8-12)21(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,17,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNZGOPATKBTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)
![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)
